molecular formula C25H28O6 B3459904 2-[4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)PHENOXY]ACETIC ACID

2-[4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)PHENOXY]ACETIC ACID

Cat. No.: B3459904
M. Wt: 424.5 g/mol
InChI Key: QQWDJRVJXPOQNK-UHFFFAOYSA-N
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Description

The compound 2-[4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetic acid (CAS RN: 328244-07-1) is a xanthene-derived carboxylic acid characterized by a bicyclic octahydroxanthen-1,8-dione core substituted with four methyl groups and a phenoxyacetic acid moiety. Its structure features a rigid polycyclic framework that enhances thermal stability and influences intermolecular interactions, such as hydrogen bonding and π-stacking . The acetic acid group confers water solubility at physiological pH, making it suitable for biological applications, while the hydrophobic xanthene core may enhance membrane permeability .

Properties

IUPAC Name

2-[4-(3,3,6,6-tetramethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-xanthen-9-yl)phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O6/c1-24(2)9-16(26)22-18(11-24)31-19-12-25(3,4)10-17(27)23(19)21(22)14-5-7-15(8-6-14)30-13-20(28)29/h5-8,21H,9-13H2,1-4H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWDJRVJXPOQNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=C(C=C4)OCC(=O)O)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)PHENOXY]ACETIC ACID typically involves multiple steps:

    Formation of the Xanthene Core: The xanthene core can be synthesized through a condensation reaction between resorcinol and phthalic anhydride under acidic conditions. This reaction forms the tricyclic xanthene structure.

    Introduction of the Phenoxy Group: The phenoxy group is introduced through an etherification reaction, where the hydroxyl group of the xanthene core reacts with a phenol derivative.

    Attachment of the Acetic Acid Moiety: The final step involves the esterification or acylation of the phenoxy group with acetic acid or an acetic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the xanthene core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups within the xanthene structure, converting them to hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated xanthene derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Introduction to 2-[4-(3,3,6,6-Tetramethyl-1,8-Dioxo-2,3,4,5,6,7,8,9-Octahydro-1H-Xanthen-9-Yl)Phenoxy]Acetic Acid

This compound is a synthetic compound with a complex structure that has garnered interest in various scientific fields. Its unique molecular configuration suggests potential applications in pharmaceuticals and materials science. This article delves into its applications based on available research findings and case studies.

Pharmaceutical Applications

The compound exhibits properties that make it a candidate for various pharmaceutical applications:

  • Antioxidant Activity : Research indicates that compounds similar to this compound demonstrate significant antioxidant properties. These properties are crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders.
  • Anti-inflammatory Effects : Studies have shown that derivatives of xanthene compounds can exhibit anti-inflammatory effects. This could lead to the development of new anti-inflammatory drugs targeting chronic inflammatory conditions.

Material Science Applications

The structural characteristics of this compound also suggest potential uses in material science:

  • Dye Sensitizers in Solar Cells : The xanthene moiety is known for its vibrant colors and stability under light exposure. Therefore, it can be utilized as a dye sensitizer in dye-sensitized solar cells (DSSCs), enhancing the efficiency of solar energy conversion.
  • Polymer Additives : The compound may serve as an additive in polymers to improve their thermal stability and mechanical properties due to its unique chemical structure.

Agricultural Applications

There is potential for agricultural applications:

  • Herbicide Development : The phenoxyacetic acid structure is common in herbicides. Modifications to include the xanthene moiety could lead to the development of new herbicides with improved efficacy and reduced environmental impact.

Case Study 1: Antioxidant Properties

A study published in the Journal of Medicinal Chemistry explored the antioxidant activity of xanthene derivatives. The findings indicated that these compounds significantly reduced reactive oxygen species (ROS) levels in vitro and showed promise for further development into therapeutic agents targeting oxidative stress-related diseases.

Case Study 2: Dye-Sensitized Solar Cells

Research conducted at a leading materials science institute evaluated the use of various xanthene derivatives as dye sensitizers in DSSCs. The study reported enhanced light absorption and conversion efficiency when incorporating these compounds into the solar cell architecture compared to traditional dyes.

Mechanism of Action

The mechanism of action of 2-[4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)PHENOXY]ACETIC ACID involves its interaction with specific molecular targets. The xanthene core can intercalate with DNA, affecting gene expression and cellular processes. Additionally, the phenoxy and acetic acid moieties can interact with enzymes, modulating their activity and influencing metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related derivatives, focusing on structural features , physicochemical properties , synthesis , and biological activity .

Structural Features

Compound Name Core Structure Substituents Molecular Formula Molar Mass (g/mol) Key Structural Differences
Target Compound Octahydro-1H-xanthen-1,8-dione 3,3,6,6-Tetramethyl; phenoxyacetic acid C₂₇H₃₀O₆ 450.52 (calculated) Reference compound
[2-Ethoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-decahydroacridin-9-yl)phenoxy]acetic acid (CAS: 444936-76-9) Decahydroacridin-1,8-dione 2-Ethoxy-phenoxyacetic acid C₂₇H₃₃NO₆ 467.55 Decahydroacridine core (vs. xanthene); ethoxy group enhances lipophilicity
Ethyl [9-(5-bromo-2-hydroxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-octahydroacridin-10-yl]acetate (VANBUK) Octahydroacridin-1,8-dione Ethyl ester; 5-bromo-2-hydroxyphenyl C₂₈H₃₄BrNO₅ 568.48 Esterified acetic acid (vs. free acid); bromine substituent increases molecular weight and polarizability
[4-(4-Hydroxy-3-iodophenoxy)-3,5-diiodophenyl]acetic acid (4HY) Phenylacetic acid Triiodo and hydroxy groups C₁₄H₉I₃O₄ 581.94 Iodine substituents enhance halogen bonding; lacks polycyclic core

Physicochemical Properties

  • Thermal Stability : The target compound’s xanthene core contributes to a high melting point (>300°C), comparable to decahydroacridine derivatives .
  • Solubility : The free acetic acid group in the target compound improves aqueous solubility relative to ester derivatives (e.g., VANBUK), which require organic solvents for dissolution .
  • Crystallinity : Similar compounds (e.g., dimethylammonium salts of xanthen derivatives) form hydrogen-bonded 3D networks with solvent-accessible channels, a feature critical for co-crystallization with bioactive molecules .

Q & A

Q. How can machine learning enhance high-throughput screening (HTS) for derivatives with improved pharmacokinetic properties?

  • Methodological Answer : Train neural networks on existing ADME (absorption, distribution, metabolism, excretion) data to predict logP, solubility, and cytochrome P450 interactions. Use generative adversarial networks (GANs) to design novel analogs, followed by automated synthesis platforms for rapid iteration .

Key Considerations for Methodological Rigor:

  • Data Contradiction Analysis : Cross-reference computational predictions with experimental results using Bland-Altman plots to identify systematic biases .
  • Theoretical Frameworks : Ground hypotheses in reaction mechanism theories (e.g., Marcus theory for electron transfer) to guide experimental design .
  • Ethical and Safety Compliance : Adhere to OECD guidelines for chemical safety assessments and ensure all computational models are transparently documented .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-[4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)PHENOXY]ACETIC ACID
Reactant of Route 2
2-[4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)PHENOXY]ACETIC ACID

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